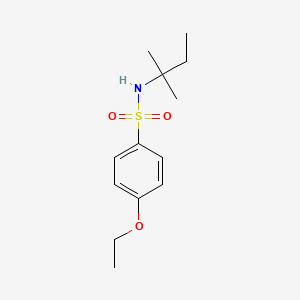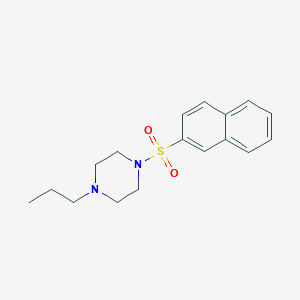
1-(2-naphthylsulfonyl)-4-propylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-naphthylsulfonyl)-4-propylpiperazine (NAP) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NAP is a piperazine derivative with a naphthalene sulfonamide moiety, and it has been shown to possess a range of biological activities, including antipsychotic, anxiolytic, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 1-(2-naphthylsulfonyl)-4-propylpiperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 dopamine receptor. This dual mechanism of action may contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
1-(2-naphthylsulfonyl)-4-propylpiperazine has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of the neurotransmitter serotonin in the brain, which may contribute to its anxiolytic effects. Additionally, 1-(2-naphthylsulfonyl)-4-propylpiperazine has been shown to decrease the levels of pro-inflammatory cytokines, which could make it a potential treatment for inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-naphthylsulfonyl)-4-propylpiperazine is that it has been extensively studied and its pharmacological properties are well understood. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation of 1-(2-naphthylsulfonyl)-4-propylpiperazine is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-naphthylsulfonyl)-4-propylpiperazine. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, 1-(2-naphthylsulfonyl)-4-propylpiperazine could be studied for its potential as a treatment for mood disorders such as depression. Finally, further research could be conducted to better understand the mechanism of action of 1-(2-naphthylsulfonyl)-4-propylpiperazine and to develop more effective analogs of the compound.
Synthesemethoden
The synthesis of 1-(2-naphthylsulfonyl)-4-propylpiperazine involves the reaction of 2-naphthalenesulfonyl chloride with 4-propylpiperazine in the presence of a base such as triethylamine or sodium hydroxide. The reaction yields 1-(2-naphthylsulfonyl)-4-propylpiperazine as a white crystalline solid with a melting point of 140-142°C.
Wissenschaftliche Forschungsanwendungen
1-(2-naphthylsulfonyl)-4-propylpiperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antipsychotic properties, making it a potential treatment for schizophrenia and other psychotic disorders. Additionally, 1-(2-naphthylsulfonyl)-4-propylpiperazine has been found to have anxiolytic effects, which could make it a useful treatment for anxiety disorders.
Eigenschaften
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-propylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-2-9-18-10-12-19(13-11-18)22(20,21)17-8-7-15-5-3-4-6-16(15)14-17/h3-8,14H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASIDTNQSPYCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthylsulfonyl)-4-propylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5783535.png)
![3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5783546.png)
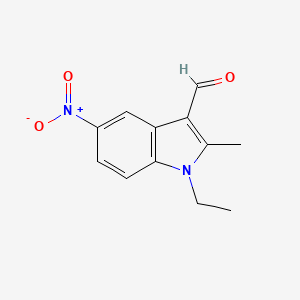
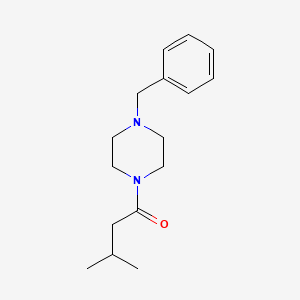

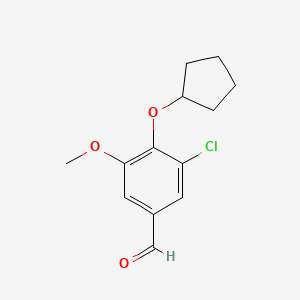
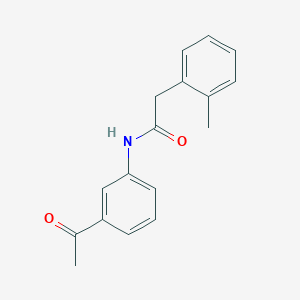
![N-{4-[(cyclopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B5783591.png)
![ethyl 4-{[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5783605.png)
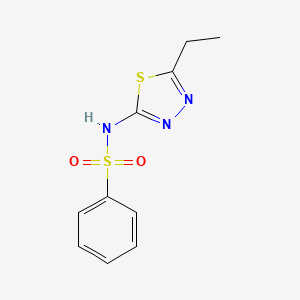
![N-[2-(phenylthio)phenyl]-2-furamide](/img/structure/B5783614.png)
![methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5783617.png)
![3-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5783624.png)
